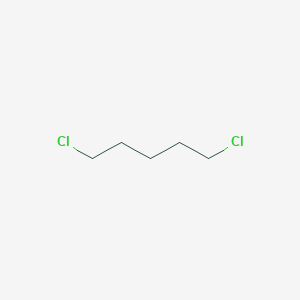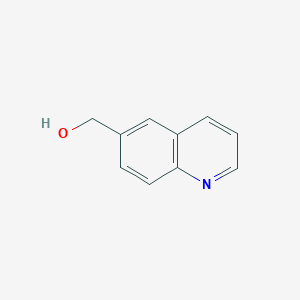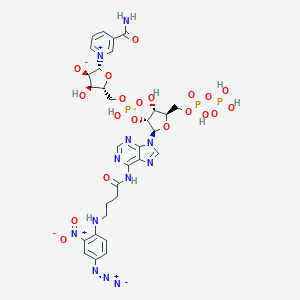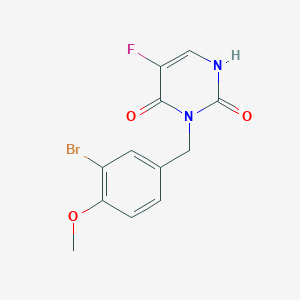
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of uracil derivatives, which are widely used in medicinal chemistry, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cancer cell growth and proliferation.
In addition to its anticancer properties, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has also been studied for its potential applications in the treatment of viral infections. Studies have shown that this compound has potent antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Mecanismo De Acción
The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase or viral DNA or RNA synthesis, depending on the application. Thymidylate synthase is an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- prevents the synthesis of DNA, which leads to the inhibition of cancer cell growth and proliferation. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Efectos Bioquímicos Y Fisiológicos
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several biochemical and physiological effects, depending on the application. In the case of cancer treatment, this compound inhibits thymidylate synthase, which leads to the inhibition of DNA synthesis and cancer cell growth. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several advantages and limitations for lab experiments. One of the advantages is its potent anticancer and antiviral activity, which makes it a promising candidate for further research. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity, which requires careful handling and testing.
Direcciones Futuras
There are several future directions for the research of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the study of its potential applications in other fields, such as neuroscience and immunology. Additionally, further research is needed to investigate its potential side effects and toxicity in vivo, which will be important for its clinical translation. Finally, the development of novel derivatives and analogs of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- may lead to the discovery of even more potent and selective compounds.
Métodos De Síntesis
The synthesis of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- can be achieved through several methods. One of the most common methods involves the reaction of 5-fluorouracil with 3-(3-bromo-4-methoxybenzyl) bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.
Propiedades
Número CAS |
102613-16-1 |
|---|---|
Nombre del producto |
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- |
Fórmula molecular |
C12H10BrFN2O3 |
Peso molecular |
329.12 g/mol |
Nombre IUPAC |
3-[(3-bromo-4-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
Clave InChI |
YZAUGSTYMGFVRY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
Otros números CAS |
102613-16-1 |
Sinónimos |
3-[(3-bromo-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
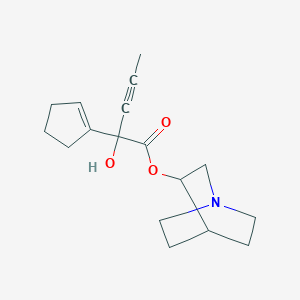
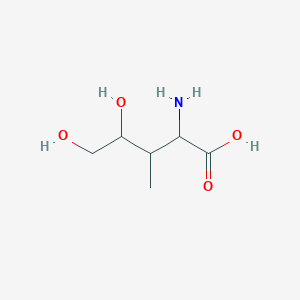
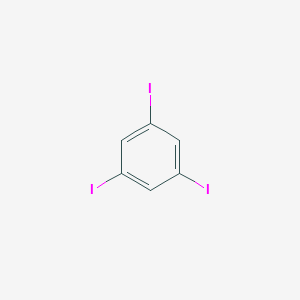
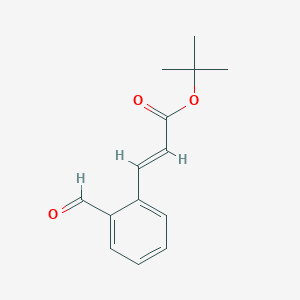
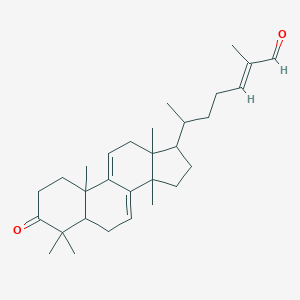
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
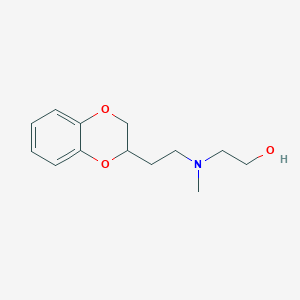
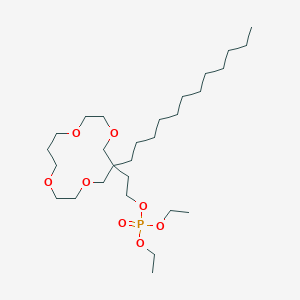
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
